molecular formula C9H9F2NO2 B2388857 6-(1,1-Difluoroethyl)-2-methylnicotinic acid CAS No. 2375259-17-7

6-(1,1-Difluoroethyl)-2-methylnicotinic acid

Cat. No.: B2388857
CAS No.: 2375259-17-7
M. Wt: 201.173
InChI Key: KPJVUZDNZKPMQE-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)-2-methylnicotinic acid (CAS: 2375259-17-7) is a fluorinated nicotinic acid derivative with the molecular formula C₈H₇F₂NO₂ and a molar mass of 211.15 g/mol . Its structure features:

  • A pyridine ring substituted at the 2-position with a methyl group.
  • A 1,1-difluoroethyl group at the 6-position.
  • A carboxylic acid moiety at the 3-position (nicotinic acid backbone).

The compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate electronic properties .

Properties

IUPAC Name

6-(1,1-difluoroethyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-5-6(8(13)14)3-4-7(12-5)9(2,10)11/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJVUZDNZKPMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(C)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoroethyl)-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The table below compares 6-(1,1-difluoroethyl)-2-methylnicotinic acid with structurally related nicotinic acid derivatives:

Compound Name Molecular Formula Substituent (Position 6) Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₇F₂NO₂ 1,1-Difluoroethyl Methyl 211.15 High lipophilicity; potential drug intermediate
6-Fluoro-2-methylnicotinic acid C₇H₆FNO₂ Fluoro Methyl 155.12 Simpler fluorination; lower steric bulk
6-(2-Fluorophenyl)-2-methylnicotinic acid C₁₃H₁₀FNO₂ 2-Fluorophenyl Methyl 231.23 Aromatic π-system; enhanced rigidity
6-(Dimethylamino)-2-methylnicotinic acid C₉H₁₂N₂O₂ Dimethylamino Methyl 180.21 Basic amino group; H-bond donor

Key Observations :

  • Steric Effects : The bulky difluoroethyl group may hinder rotational freedom, unlike the planar 2-fluorophenyl substituent in the analog from .
  • Electronic Effects : Fluorine atoms in the difluoroethyl group act as strong electron-withdrawing groups, modulating the pyridine ring’s electronic density more effectively than a single fluorine atom .

Biological Activity

6-(1,1-Difluoroethyl)-2-methylnicotinic acid is a synthetic derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its unique chemical structure suggests various interactions within biological systems, leading to diverse pharmacological effects.

  • Chemical Formula : C₉H₈F₂N₁O₂
  • Molecular Weight : 201.16 g/mol
  • CAS Number : 2375259-17-7

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act on nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in neurotransmission and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.
  • Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these cell lines suggest a promising potential for further development as an anticancer agent.
  • Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectMeasurement MethodReference
AntibacterialStaphylococcus aureusInhibition of growthMIC Assay
AntibacterialEscherichia coliInhibition of growthMIC Assay
AnticancerHeLa CellsReduced proliferationIC50 Assay
AnticancerA549 CellsReduced proliferationIC50 Assay
Anti-inflammatoryN/ADecreased cytokine releaseELISA

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various nicotinic acid derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on HeLa and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 50 µM for HeLa cells and 60 µM for A549 cells, suggesting its potential as a chemotherapeutic agent.

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